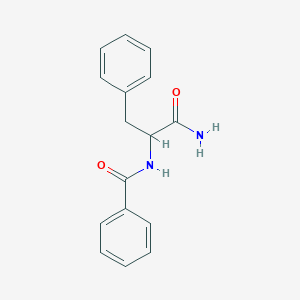

N-(1-amino-1-oxo-3-phenylpropan-2-yl)benzamide

Description

N-(1-Amino-1-oxo-3-phenylpropan-2-yl)benzamide is a chiral benzamide derivative featuring a phenylalanine-like backbone. Its structure comprises a benzamide group linked to a 2-amino-3-phenylpropanamide moiety, enabling diverse chemical interactions. The compound exists as enantiomers, (S)- and (R)-forms, synthesized via benzoylation of (S)- or (R)-2-amino-3-phenylpropanamide using benzoyl chloride and triethylamine in methanol, achieving 59% yield and 98% enantiomeric excess (e.e.) via chiral HPLC . Safety data indicate its classification under GHS guidelines, with CAS number 72150-35-7 .

Properties

IUPAC Name |

N-(1-amino-1-oxo-3-phenylpropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c17-15(19)14(11-12-7-3-1-4-8-12)18-16(20)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJKEUNPXYLPHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304218 | |

| Record name | Nalpha-Benzoylphenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24250-72-4 | |

| Record name | NSC164656 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nalpha-Benzoylphenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-amino-1-oxo-3-phenylpropan-2-yl)benzamide can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient. The advantages include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding, and eco-friendly process.

Industrial Production Methods

In industrial settings, the synthesis of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures (above 180°C) . This method is widely used in the pharmaceutical, paper, and plastic industries due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-1-oxo-3-phenylpropan-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amides.

Scientific Research Applications

N-(1-amino-1-oxo-3-phenylpropan-2-yl)benzamide has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of pharmaceuticals, plastics, and paper products.

Mechanism of Action

The mechanism of action of N-(1-amino-1-oxo-3-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This analogue replaces the phenylpropanamide group with a 2-hydroxy-1,1-dimethylethyl chain and a 3-methylbenzamide. The N,O-bidentate directing group enhances its utility in metal-catalyzed C–H bond functionalization, a property absent in the parent compound due to differing substituents .

Fluorinated and Heterocyclic Derivatives

- Triazolo-oxazine benzamide derivatives (): Feature fused triazolo-oxazine rings, likely enhancing binding affinity in pharmacological contexts.

Extended Side-Chain Derivatives

Key Structural Differences:

Enantiomeric Purity and Chiral Properties

The parent compound exhibits 98% e.e. via chiral HPLC (Chiralcel OZ-3 column) . The high e.e. of the parent compound underscores its utility in stereospecific applications, such as asymmetric catalysis or chiral recognition.

Functional Group Influence on Reactivity

- Benzamide Core : Common to all compounds, enabling hydrogen bonding and π-stacking.

- Amino-Oxo Propanamide Group: In the parent compound, this group facilitates peptide-like interactions, absent in analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

- Directing Groups : The N,O-bidentate group in ’s compound enhances catalytic activity, whereas the parent compound lacks such directing motifs.

Biological Activity

N-(1-amino-1-oxo-3-phenylpropan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

This compound features an amino group, a carbonyl group, and a benzamide moiety, which contribute to its diverse reactivity and biological interactions. The compound can be represented structurally as follows:

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, modulating various metabolic pathways. For instance, it has been shown to inhibit enzymes involved in inflammatory processes, which suggests potential anti-inflammatory properties.

1. Enzyme Inhibition

Studies have demonstrated that this compound can inhibit certain enzymes linked to inflammatory pathways. This inhibition can lead to reduced inflammation and pain in various biological systems.

2. Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity by inducing apoptosis in cancer cells. It interacts with cellular pathways that control cell growth and survival, making it a candidate for further development in cancer therapies .

3. Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties against certain bacterial strains. This activity was assessed through time-kill assays, demonstrating its potential as a bactericidal agent .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers compared to the control group, suggesting its efficacy as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In vitro experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use.

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique position due to the presence of both amino and carbonyl functional groups. Below is a summary table comparing this compound with two structurally similar compounds:

| Compound Name | Structure | Key Activities |

|---|---|---|

| N-(1-amino-1-oxo-3-phenypropane) | Structure | Moderate enzyme inhibition |

| N-(1-amino-N-(naphthalenyl))benzamide | Structure | Stronger anticancer activity |

| N-(1-amino-1-oxo-3-phenypropane) | Structure | Significant anti-inflammatory and antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.